molecular formula C11H12F4N2 B8454016 1-[2-Fluoro-3-(trifluoro-methyl)phenyl]piperazine

1-[2-Fluoro-3-(trifluoro-methyl)phenyl]piperazine

Cat. No. B8454016
M. Wt: 248.22 g/mol
InChI Key: YFNKATBJXGBNSF-UHFFFAOYSA-N
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Patent
US08314126B2

Procedure details

To a solution of 3-bromo-2-fluorobenzotrifluoride (1.72 g, 7.1 mmol) in toluene (50 ml) under nitrogen, was added piperazine (0.89 g, 10.6 mmol), potassium tert-butoxide (0.95 g, 9.9 mmol), b is (dibenzylideneacetone)palladium(0) (0.19 g, 0.21 mmol) and (+/−)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (0.13 g, 0.21 mmol). The resulting mixture was heated at 80° C. for 20 h. Filtration through a pad of celite and evaporation of the filtrate gave 2.1 g of crude product. The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1) to give the title compound (0.96 g). MS m/z (rel. intensity, 70 eV) 248 (M+, 23), 207 (10), 206 (bp), 190 (17), 163 (8).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(dibenzylideneacetone)palladium(0)
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1.P1(O)(OC2C=CC3C(C=2C2C4C(C=CC=2O1)=CC=CC=4)=CC=CC=3)=O>[F:12][C:3]1[C:4]([C:8]([F:11])([F:10])[F:9])=[CH:5][CH:6]=[CH:7][C:2]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)C(F)(F)F)F
Name
Quantity
0.89 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.95 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
(dibenzylideneacetone)palladium(0)
Quantity
0.19 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.13 g
Type
catalyst
Smiles
P1(=O)(OC2=C(C3=CC=CC=C3C=C2)C2=C(C=CC3=CC=CC=C23)O1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through a pad of celite and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave 2.1 g of crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.